6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride
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Overview
Description
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride is a heterocyclic compound that contains a thiazine ring Thiazine derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with a thioamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazines, and various substituted thiazine derivatives .
Scientific Research Applications
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in folic acid metabolism, such as dihydrofolate reductase. This inhibition can disrupt DNA synthesis and cell division, leading to its potential anticancer effects . The compound may also interact with bacterial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-aminopyrimido[4,5-b][1,4]thiazine hydrochloride
- 2-(Benzo[b][1,4]thiazin-3-ylidene)acetate
- 3,4,5,6-Tetrahydro-2H-1,4-thiazin-3-ones
Uniqueness
6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride is unique due to its specific aminomethyl substitution, which can influence its reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11ClN2OS |
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Molecular Weight |
230.72 g/mol |
IUPAC Name |
6-(aminomethyl)-4H-1,4-benzothiazin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2OS.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H |
InChI Key |
SVKRXTVLPKKHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)CN.Cl |
Origin of Product |
United States |
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